Cas no 1806975-37-0 (5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde)

5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde is a versatile brominated pyridine derivative with a reactive bromomethyl group and an aldehyde functionality, making it a valuable intermediate in organic synthesis and pharmaceutical development. The presence of the difluoromethyl group enhances its metabolic stability, while the hydroxyl group offers additional reactivity for further functionalization. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and as a building block for heterocyclic frameworks. Its well-defined structure and high purity ensure consistent performance in research and industrial applications, particularly in the synthesis of bioactive molecules and agrochemicals. Proper handling is required due to its reactive bromomethyl moiety.
5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde structure
1806975-37-0 structure
Product Name:5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
CAS No:1806975-37-0
MF:C8H6BrF2NO2
MW:266.039548397064
CID:4889865
Update Time:2025-09-28

5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
    • Inchi: 1S/C8H6BrF2NO2/c9-1-4-2-12-5(3-13)6(7(4)14)8(10)11/h2-3,8H,1H2,(H,12,14)
    • InChI Key: ZLOVHHVKNQQNLG-UHFFFAOYSA-N
    • SMILES: BrCC1=CNC(C=O)=C(C(F)F)C1=O

Computed Properties

  • Exact Mass: 264.95500 g/mol
  • Monoisotopic Mass: 264.95500 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.2
  • Molecular Weight: 266.04

5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029026886-250mg
5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1806975-37-0 95%
250mg
$1,058.40 2022-03-31
Alichem
A029026886-500mg
5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1806975-37-0 95%
500mg
$1,600.75 2022-03-31
Alichem
A029026886-1g
5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde
1806975-37-0 95%
1g
$2,952.90 2022-03-31

Additional information on 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde

5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde: A Comprehensive Overview

The compound 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde, identified by the CAS number 1806975-37-0, is a complex organic molecule with a unique structure and potential applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile properties and roles in chemical synthesis, pharmaceuticals, and materials science.

The molecular structure of 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde features a pyridine ring substituted with multiple functional groups. The presence of a bromomethyl group at position 5, a difluoromethyl group at position 3, a hydroxyl group at position 4, and an aldehyde group at position 2 makes this compound highly reactive and potentially useful in various chemical transformations. The combination of these substituents introduces steric and electronic effects that can influence the compound's reactivity and stability.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery. For instance, researchers have explored the role of similar compounds in targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders. The aldehyde group in 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde could serve as a reactive site for conjugation with other biomolecules, making it a potential candidate for drug delivery systems or bioconjugate chemistry.

In addition to its biological applications, this compound has shown promise in organic synthesis as an intermediate for constructing more complex molecules. The bromomethyl group can act as an electrophilic site for nucleophilic substitutions, while the hydroxyl group provides opportunities for oxidation or esterification reactions. These properties make it a valuable building block in the synthesis of advanced materials, such as polymers or coordination compounds.

The synthesis of 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient pathways for its production, reducing environmental impact while maintaining product quality.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands due to the conjugated system within the pyridine ring, which could be exploited for sensing applications or photonic devices.

Moreover, computational studies have provided insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the hydroxyl group significantly affects the molecule's electron distribution, enhancing its ability to participate in hydrogen bonding interactions. This characteristic is crucial for its potential use in supramolecular chemistry or as a component in self-assembling systems.

The integration of fluorinated groups into organic molecules has been a growing trend in modern chemistry due to their unique properties. In 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde, the difluoromethyl substituent not only introduces electron-withdrawing effects but also enhances the molecule's stability against certain degradation pathways. This feature makes it suitable for applications requiring long-term stability under harsh conditions.

In conclusion, 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde is a multifaceted compound with diverse potential applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a valuable tool for future research and development.

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